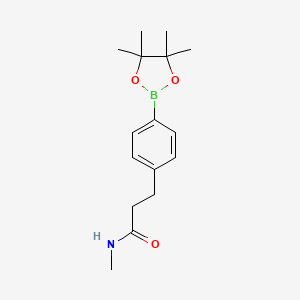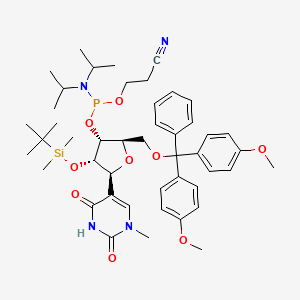
DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance the stability and functionality of RNA molecules. The compound is characterized by the presence of a dimethoxytrityl (DMT) group, a tert-butyldimethylsilyl (TBDMS) group, and a phosphoramidite moiety, which collectively contribute to its unique properties .
Preparation Methods
The synthesis of DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite involves several key steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using the DMT and TBDMS groups. This step is crucial to prevent unwanted reactions during subsequent steps.
Phosphitylation: The protected nucleoside is then reacted with a phosphitylating reagent, such as diisopropylamino cyanoethoxy phosphine, to introduce the phosphoramidite group.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial production methods typically involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Deprotection: The DMT and TBDMS groups can be removed under acidic and basic conditions, respectively. For instance, the DMT group is typically removed using trichloroacetic acid, while the TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Coupling Reactions: The phosphoramidite group can react with hydroxyl groups of other nucleosides to form phosphodiester bonds, which are essential for the synthesis of RNA oligonucleotides
Scientific Research Applications
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of RNA oligonucleotides, which are essential for studying RNA structure and function.
Biology: The compound is used in the development of small interfering RNA (siRNA) and other RNA-based therapeutics, which are used to silence specific genes.
Medicine: It is used in the development of RNA-based vaccines and other therapeutic agents.
Industry: The compound is used in the production of high-fidelity RNA oligonucleotides for various industrial applications .
Mechanism of Action
The mechanism of action of DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite involves its incorporation into RNA oligonucleotides. The compound enhances the stability and functionality of RNA molecules by protecting the hydroxyl groups and facilitating the formation of phosphodiester bonds. The molecular targets and pathways involved include the RNA synthesis machinery and the RNA-induced silencing complex (RISC), which are essential for gene silencing and other RNA-based processes .
Comparison with Similar Compounds
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite is unique due to its combination of protective groups and the phosphoramidite moiety. Similar compounds include:
DMT-2’-O-TBDMS-rU Phosphoramidite: This compound is similar but lacks the methyl group on the pseudouridine.
DMT-2’-O-TBDMS-rC (ac) Phosphoramidite: This compound has an acetyl group instead of a methyl group.
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite: This compound is another variant with a different protective group arrangement
These compounds share similar applications but differ in their specific chemical properties and protective group arrangements, which can influence their stability and reactivity.
Properties
Molecular Formula |
C46H63N4O9PSi |
|---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41-,42+,60?/m1/s1 |
InChI Key |
ZDZLHJPETUXZJT-NSASEYFNSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
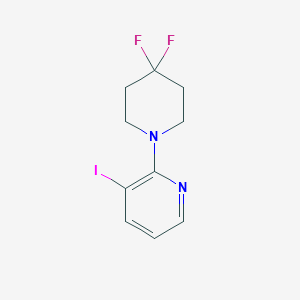
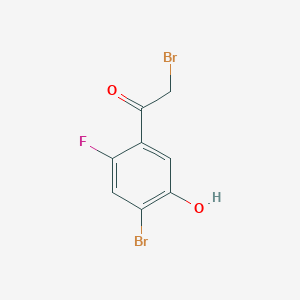
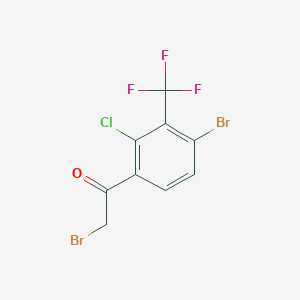

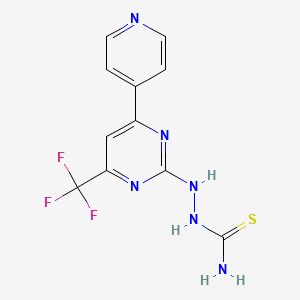
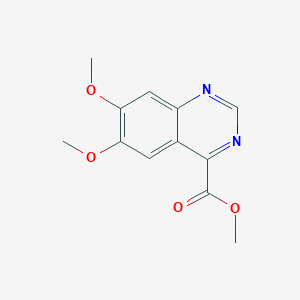
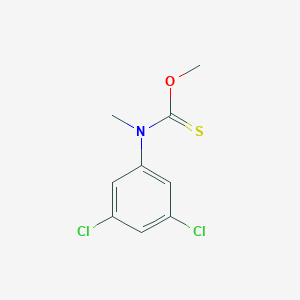

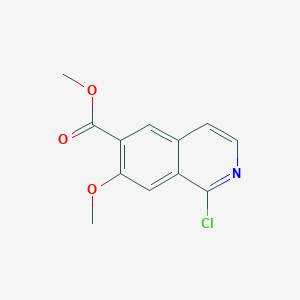
![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
